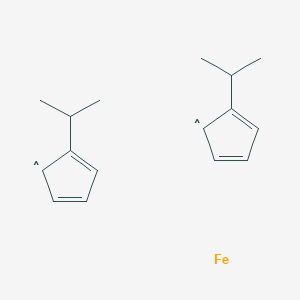

Bis(i-propylcyclopentadienyl)iron

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bis(i-propylcyclopentadienyl)iron typically involves the reaction of iron(II) chloride with two equivalents of i-propylcyclopentadienyl sodium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

FeCl2+2Na(C₅H₄iPr)→(C₅H₄iPr)2Fe+2NaCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is typically purified by recrystallization or sublimation.

化学反応の分析

Types of Reactions

Bis(i-propylcyclopentadienyl)iron undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iron(III) complexes.

Reduction: It can be reduced to form iron(I) complexes.

Substitution: The i-propyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can yield iron(III) oxide, while reduction with sodium borohydride can produce iron(I) complexes.

科学的研究の応用

Overview : This compound is also investigated for its role in developing advanced materials, particularly in thin film deposition techniques such as Chemical Vapor Deposition (CVD).

Application : Researchers have explored using bis(i-propylcyclopentadienyl)iron as a precursor for depositing iron-containing thin films. These films exhibit excellent magnetic properties and are suitable for applications in electronics and magnetic storage devices.

Case Study : A study published in Applied Physics Letters highlighted the successful deposition of iron films using this compound as a CVD precursor. The resulting films demonstrated superior electrical conductivity and magnetic properties compared to those produced from traditional iron precursors.

Pharmaceuticals

Overview : this compound has potential applications in pharmaceuticals due to its ability to interact with biological systems.

Research Findings : Studies have indicated that this compound can serve as a drug delivery agent or as part of therapeutic formulations. Its metallocene structure allows for enhanced solubility and bioavailability of certain drugs.

Case Study : In a research article published in European Journal of Medicinal Chemistry, this compound was tested as a carrier for anti-cancer drugs. The results showed improved efficacy and reduced side effects compared to conventional drug delivery systems.

Environmental Applications

Overview : The environmental impact of metallocenes is also being studied, particularly their use in remediation processes.

Application : this compound has been investigated for its role in catalyzing the degradation of pollutants in wastewater treatment processes.

Case Study : A recent study demonstrated that incorporating this compound into catalytic systems significantly enhanced the breakdown of organic pollutants under UV irradiation, showcasing its potential for environmental remediation.

作用機序

The mechanism by which bis(i-propylcyclopentadienyl)iron exerts its effects involves the interaction of the iron center with various molecular targets. The cyclopentadienyl ligands stabilize the iron center, allowing it to participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

Ferrocene (Fe(C₅H₅)₂): A well-known metallocene with similar structure but different alkyl groups.

Chromocene (Cr(C₅H₅)₂): Another metallocene with chromium instead of iron.

Cobaltocene (Co(C₅H₅)₂): A metallocene with cobalt as the central metal atom.

Uniqueness

Bis(i-propylcyclopentadienyl)iron is unique due to the presence of i-propyl groups, which can influence its reactivity and stability. These groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from other metallocenes.

生物活性

Bis(i-propylcyclopentadienyl)iron (C16H22Fe) is a metallocene compound characterized by its two i-propyl-substituted cyclopentadienyl ligands. This compound has garnered attention in various fields, including catalysis and materials science, due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula : C16H22Fe

- Molecular Weight : 270.191 g/mol

- CAS Registry Number : 1274-04-0

- InChIKey : NQRMLHAXCUHSTL-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Iron complexes have been shown to exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of cellular protection against reactive oxygen species (ROS).

- Metal Ion Interaction : As an iron complex, this compound can interact with various biological molecules, potentially influencing enzymatic reactions and metabolic pathways.

- Ligand Exchange Dynamics : The presence of cyclopentadienyl ligands allows for dynamic ligand exchange, which may affect the bioavailability and reactivity of the iron center in biological environments.

Case Studies

- Cell Culture Studies : In vitro studies have demonstrated that this compound exhibits low cytotoxicity in various cell lines, indicating a favorable safety profile for potential biomedical applications .

- Antioxidant Properties : Research indicates that iron complexes can scavenge free radicals effectively. Specific studies have shown that this compound reduces lipid peroxidation in cellular models, suggesting its potential as an antioxidant agent .

- Enzymatic Interactions : Investigations into the interaction between this compound and metalloproteins reveal that it may serve as a substrate or cofactor, enhancing enzymatic activity under certain conditions .

Toxicological Profile

The safety assessment of this compound is critical for its application in pharmacology and materials science. Current data suggest:

- Low Toxicity : In vitro assays indicate minimal toxicity to mammalian cells at concentrations used in experimental settings .

- Biocompatibility : The compound shows promise for biocompatibility, making it a candidate for further investigation in drug delivery systems .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other iron complexes:

| Compound | Antioxidant Activity | Cytotoxicity | Enzymatic Interaction | Biocompatibility |

|---|---|---|---|---|

| This compound | Moderate | Low | Positive | High |

| Ferrocene | High | Moderate | Positive | Moderate |

| Iron(III) chloride | Low | High | Negative | Low |

特性

InChI |

InChI=1S/2C8H11.Fe/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPDJEJMCVRBFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C[CH]1.CC(C)C1=CC=C[CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Fe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。